(1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride
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Overview
Description
(1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride is a compound that features a thiophene ring, a dimethylphosphoryl group, and a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: Thiophene and its derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and the Fiesselmann reaction.
Introduction of the Dimethylphosphoryl Group: This step involves the phosphorylation of the thiophene derivative using dimethylphosphoryl chloride under basic conditions.
Formation of the Methanamine Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques could enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dimethylphosphoryl group can be reduced to a phosphine.
Substitution: The methanamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Industry: The compound could be used in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
(1S)-1-(dimethylphosphoryl)-1-(thiophen-2-yl)methanamine hydrochloride is unique due to the presence of both a dimethylphosphoryl group and a methanamine moiety, which may confer distinct chemical and biological properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C7H13ClNOPS |
---|---|
Molecular Weight |
225.68 g/mol |
IUPAC Name |
(S)-dimethylphosphoryl(thiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H12NOPS.ClH/c1-10(2,9)7(8)6-4-3-5-11-6;/h3-5,7H,8H2,1-2H3;1H/t7-;/m0./s1 |
InChI Key |
FXTDVABGELGGQE-FJXQXJEOSA-N |
Isomeric SMILES |
CP(=O)(C)[C@@H](C1=CC=CS1)N.Cl |
Canonical SMILES |
CP(=O)(C)C(C1=CC=CS1)N.Cl |
Origin of Product |
United States |
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